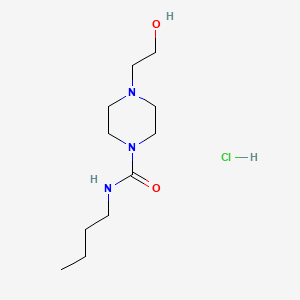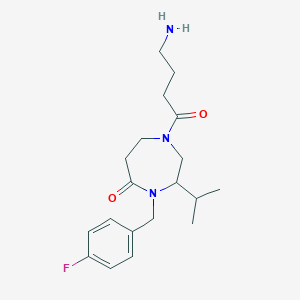
2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of quinazolinone and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. The compound has also been found to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone in laboratory experiments is its wide range of biological activities. The compound has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using the compound in experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of the compound and to determine its efficacy in vivo. Another potential direction for research is the development of novel analogs of the compound with improved solubility and bioavailability. Additionally, the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with 2-acetylfuran and 4-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-(2-furyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to have potential as an analgesic and anxiolytic agent.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3-(4-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-8-9-19-16(11-12)21-17(15-7-4-10-23-15)20-14-6-3-2-5-13(14)18(21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHQOFGLPKLLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylcyclopropyl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)
![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)

![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321263.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)